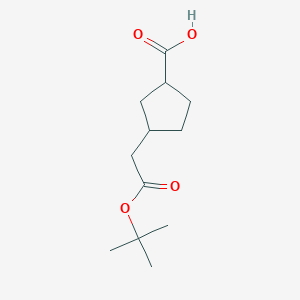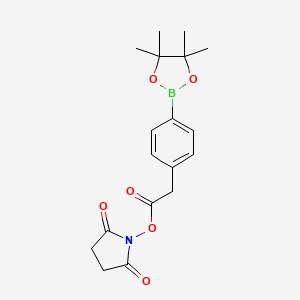
(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and functional groups.
Vorbereitungsmethoden
The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate typically involves the reaction of 5-Trifluoromethyl-nicotinic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form amide bonds.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or under acidic or basic conditions.
Common reagents used in these reactions include amines, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, through bioconjugation techniques.
Medicine: It is explored for its potential use in drug development and as a precursor for radiolabeled compounds in imaging studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate involves its reactivity with nucleophiles, leading to the formation of covalent bonds. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate include other nicotinic acid derivatives and esters, such as:
- 5-Trifluoromethyl-nicotinic acid methyl ester
- 5-Trifluoromethyl-nicotinic acid ethyl ester
- 5-Trifluoromethyl-nicotinic acid N-hydroxysuccinimide ester
These compounds share similar structural features but differ in their ester groups, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific ester group, which provides distinct reactivity and functional properties.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O4/c12-11(13,14)7-3-6(4-15-5-7)10(19)20-16-8(17)1-2-9(16)18/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFJXEXWXFYKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














